MFCD18312968
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Overview
Description
3-(2-Fluoro-5-methoxycarbonylphenyl)phenol . This compound is characterized by its molecular formula C14H11FO3 It is a phenolic compound with a fluorine atom and a methoxycarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 5-methoxycarbonylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction. Common solvents include dichloromethane or toluene.
Reaction Steps: The reaction involves the formation of a carbon-carbon bond between the phenol and the benzene ring, followed by the introduction of the fluorine atom and the methoxycarbonyl group. This can be achieved through a series of steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluoro-5-methoxycarbonylphenyl)phenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-Fluoro-5-methoxycarbonylphenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in biochemical studies to investigate the interactions of phenolic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methoxycarbonylphenyl)phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The fluorine atom and methoxycarbonyl group can also modulate the compound’s reactivity and binding affinity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)phenol
- 3-(5-Methoxycarbonylphenyl)phenol
- 2-Fluoro-5-methoxycarbonylbenzene
Uniqueness
3-(2-Fluoro-5-methoxycarbonylphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
methyl 4-fluoro-3-(3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-5-6-13(15)12(8-10)9-3-2-4-11(16)7-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQHCFSBCUVSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683581 |
Source
|
Record name | Methyl 6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-70-3 |
Source
|
Record name | Methyl 6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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